Aminohydroxyacetic acid

Description

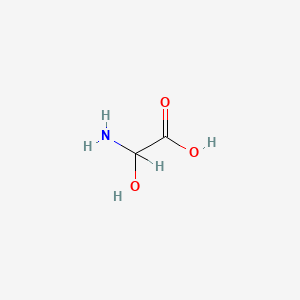

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-hydroxyacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO3/c3-1(4)2(5)6/h1,4H,3H2,(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHWLPDIRXJCEJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00963848 |

Source

|

| Record name | Amino(hydroxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4746-62-7 |

Source

|

| Record name | 2-Amino-2-hydroxyacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4746-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminohydroxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004746627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amino(hydroxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Stereoselective Synthesis of α-Amino-α-Hydroxy Acids

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

α-Amino-α-hydroxy acids are privileged structural motifs found in a myriad of biologically active compounds and serve as invaluable chiral building blocks in pharmaceutical development.[1][2] Their therapeutic efficacy is often contingent on the precise stereochemical arrangement of the vicinal amino and hydroxyl functionalities. Consequently, the development of robust and highly stereoselective synthetic methodologies is a cornerstone of modern medicinal chemistry. This guide provides an in-depth analysis of the core strategies for achieving stereocontrol in the synthesis of these vital compounds. We will dissect the mechanistic underpinnings and practical considerations of chiral auxiliary-mediated approaches, asymmetric catalysis, and enzymatic transformations. Each section is designed to move beyond mere procedural recitation, offering field-proven insights into the causality behind experimental choices, thus equipping researchers with the knowledge to select, optimize, and troubleshoot these complex synthetic routes.

The Strategic Imperative: Controlling Vicinal Stereocenters

The core challenge in synthesizing α-amino-α-hydroxy acids lies in the simultaneous and precise control of two adjacent stereocenters. The spatial relationship between the amino and hydroxyl groups—designated as syn or anti—and the absolute configuration (R/S) at each center dictates the molecule's three-dimensional shape and, by extension, its biological function. Unnatural amino acids (UAAs), including these derivatives, are critical tools for modulating the physicochemical properties and target selectivity of peptide-based drugs.[3] The choice of synthetic strategy is therefore a critical decision, balancing factors such as desired stereoisomer, scalability, atom economy, and the availability of starting materials.

The Architect's Tools: Chiral Auxiliary-Mediated Synthesis

This classical yet powerful strategy involves the temporary incorporation of a chiral auxiliary, a stereogenic molecule that directs the stereochemical outcome of a subsequent reaction.[4][5] The auxiliary acts as a "chiral architect," creating a diastereomeric intermediate whose inherent steric and electronic biases favor the formation of one stereoisomer over others.

The Evans Aldol Reaction: A Paradigm of Diastereocontrol

The Evans asymmetric aldol reaction is a benchmark for reliability and high diastereoselectivity, particularly for generating syn-aldol adducts.[1] The causality of this control stems from the formation of a rigid, chair-like six-membered transition state upon enolization with a boron triflate.

Causality of Stereoselection: The chiral oxazolidinone auxiliary, typically derived from an amino acid like valine or phenylalanine, chelates the boron atom. The bulky substituent on the auxiliary (e.g., isopropyl or benzyl) effectively blocks one face of the enolate, forcing the incoming aldehyde to approach from the less hindered side. This directed approach is the primary determinant of the product's absolute stereochemistry.

Caption: Workflow for Evans Aldol based synthesis.

Experimental Protocol: Evans syn-Aldol Reaction

This protocol is a self-validating system; successful execution will yield a high diastereomeric ratio, verifiable by ¹H NMR analysis of the crude product, and a high yield of the purified adduct.

Step 1: N-Acylation of the Chiral Auxiliary

-

Dissolve the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone auxiliary (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (Et₃N, 1.5 eq) dropwise, followed by the slow addition of the desired acyl chloride (e.g., propionyl chloride, 1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting N-acyl oxazolidinone by flash column chromatography (silica gel, ethyl acetate/hexanes gradient).

Step 2: Diastereoselective Aldol Reaction

-

Dissolve the purified N-acyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ and cool to -78 °C (dry ice/acetone bath).

-

Add dibutylboron triflate (Bu₂BOTf, 1.1 eq) dropwise, followed by the slow addition of diisopropylethylamine (DIPEA, 1.2 eq). Stir for 30 minutes to ensure complete formation of the Z-enolate.

-

Add the aldehyde substrate (1.2 eq) dropwise. The solution is typically stirred at -78 °C for 2-3 hours, then allowed to warm to 0 °C over 1 hour.

-

Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide (H₂O₂). Caution: The H₂O₂ quench is exothermic. Stir vigorously for 1 hour.

-

Extract the product with CH₂Cl₂, dry the combined organic layers over Na₂SO₄, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR.

Step 3: Auxiliary Cleavage

-

Dissolve the crude aldol adduct in a mixture of tetrahydrofuran (THF) and water.

-

Cool to 0 °C and add 30% H₂O₂ (4.0 eq) followed by aqueous lithium hydroxide (LiOH, 2.0 eq).

-

Stir for 4-6 hours. After completion, quench any excess peroxide with aqueous sodium sulfite (Na₂SO₃).

-

Remove the THF under reduced pressure. The aqueous layer can be washed with CH₂Cl₂ to recover the chiral auxiliary.

-

Acidify the aqueous layer to pH ~2 with 1M HCl and extract the desired β-hydroxy acid product with ethyl acetate.

The Efficiency Engine: Asymmetric Catalysis

Asymmetric catalysis offers a more atom- and step-economical alternative to stoichiometric auxiliaries. Here, a small amount of a chiral catalyst regenerates itself, producing a large quantity of enantiomerically enriched product.

Sharpless Asymmetric Aminohydroxylation (AA): Direct Vicinal Functionalization

The Sharpless AA is a powerful method for the direct, syn-selective synthesis of 1,2-amino alcohols from alkenes.[6][7] The reaction utilizes an osmium tetroxide (OsO₄) catalyst in conjunction with a chiral ligand derived from cinchona alkaloids (e.g., (DHQ)₂-PHAL or (DHQD)₂-PHAL) and a stoichiometric nitrogen source.[8][9][10]

Causality of Stereoselection: The reaction proceeds through a catalytic cycle. The OsO₄ catalyst first reacts with the nitrogen source (e.g., chloramine-T) to form an osmium(VIII) imido species. The chiral ligand binds to this osmium center, creating a chiral pocket. The alkene then undergoes a [3+2] or [2+2] cycloaddition with the imido complex. The ligand's rigid structure sterically directs the alkene to approach the metal center from a specific face, thereby controlling the enantioselectivity of the addition. Subsequent hydrolysis releases the amino alcohol product and regenerates the catalyst.[6]

Caption: Catalytic cycle of the Sharpless AA reaction.

Experimental Protocol: Sharpless Asymmetric Aminohydroxylation

Materials:

-

AD-mix-β (commercial mixture containing the catalyst, ligand, and base)

-

tert-Butanol (t-BuOH) and water (1:1 solvent system)

-

Nitrogen source: Chloramine-T trihydrate (TsN(Na)Cl·3H₂O) or an N-halocarbamate.

-

Alkene substrate (e.g., a cinnamate ester)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add t-BuOH and water (1:1 v/v). Stir vigorously and cool to 0 °C.

-

Add the AD-mix-β formulation (approx. 1.4 g per mmol of alkene). The mixture should be a clear, two-phase system.

-

Add the nitrogen source, for example, chloramine-T trihydrate (3.0 eq). Stir until it dissolves.

-

Add the alkene substrate (1.0 eq) to the cooled, stirring mixture.

-

Seal the flask and stir vigorously at 0-4 °C. The reaction progress can be monitored by TLC. Reactions are typically complete within 6-24 hours.

-

Once the reaction is complete, quench by adding sodium sulfite (Na₂SO₃, approx. 1.5 g per mmol of alkene) and allow the mixture to warm to room temperature, stirring for 1 hour.

-

Extract the product with ethyl acetate. The combined organic layers should be washed with 2M NaOH to remove the sulfonamide byproducts, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the protected syn-amino alcohol. Enantiomeric excess (ee) should be determined by chiral HPLC.

The Precision of Nature: Enzymatic and Biocatalytic Methods

Biocatalysis leverages the exquisite selectivity of enzymes to perform stereochemically precise transformations, often under mild, aqueous conditions.[11] This approach is particularly valuable for producing highly enantiopure compounds.[12][13]

Dual-Enzyme Cascades: The "Hydrogen-Borrowing" Strategy

A sophisticated biocatalytic approach involves creating an artificial metabolic pathway in a one-pot system. For instance, a "hydrogen-borrowing" cascade can convert a readily available α-hydroxy acid into a chiral α-amino acid.[14]

Causality of Stereoselection:

-

Oxidation: A dehydrogenase enzyme (e.g., D-mandelate dehydrogenase) selectively oxidizes a D-α-hydroxy acid to the corresponding α-keto acid, reducing a cofactor (NAD⁺ to NADH).

-

Reductive Amination: A second enzyme, an amino acid dehydrogenase (e.g., L-leucine dehydrogenase), uses the α-keto acid, an ammonia source (NH₄⁺), and the NADH generated in the first step to produce the L-α-amino acid with exceptionally high enantioselectivity.[14]

The system is redox-neutral and self-sufficient, as the cofactor is recycled internally. The stereochemical outcome is dictated entirely by the inherent and typically absolute stereoselectivity of the second enzyme.

Caption: Redox-neutral dual-enzyme cascade.

Critical Parameters for a Validated Synthesis

Protecting Group Strategy

The choice of protecting groups for the amine and hydroxyl functionalities is critical to prevent undesired side reactions.[15][16] An orthogonal protection strategy, where groups can be removed under different conditions, provides maximum flexibility.[17]

-

Amino Protection:

-

Hydroxyl/Carboxyl Protection:

-

Silyl Ethers (e.g., TBDMS): Removed with fluoride sources (e.g., TBAF).

-

Benzyl Ethers/Esters: Removed by catalytic hydrogenolysis.

-

Data Summary: Comparison of Synthetic Strategies

| Strategy | Key Reagents/System | Stereocontrol | Advantages | Limitations |

| Evans Aldol | Chiral Oxazolidinone, Bu₂BOTf | High Diastereoselectivity (syn) | Reliable, predictable, well-documented. | Stoichiometric chiral material, multi-step process. |

| Sharpless AA | OsO₄, Chiral Ligand, N-Source | High Enantioselectivity (syn) | Catalytic, highly convergent, broad scope.[6] | Uses toxic/expensive OsO₄, regioselectivity can be an issue. |

| Enzyme Cascade | Two+ enzymes, cofactor | Excellent Enantioselectivity (>99% ee) | Environmentally benign, exceptional selectivity, mild conditions.[14] | Requires enzyme availability/engineering, substrate scope can be limited. |

Analysis of Stereochemical Purity

Accurate determination of enantiomeric excess (ee) and diastereomeric excess (de) is non-negotiable for validating a stereoselective synthesis.[19]

-

Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for separating and quantifying enantiomers. Requires a chiral stationary phase.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Chiral Derivatizing Agents: Reacting the product with a chiral agent (e.g., Mosher's acid) creates diastereomers that are distinguishable by NMR.

-

Chiral Shift Reagents: Lanthanide complexes that induce chemical shift differences between enantiomers.[20]

-

-

Circular Dichroism (CD) Spectroscopy: A rapid, chiroptical method that can determine ee by measuring the differential absorption of circularly polarized light.[21][22]

Conclusion and Future Outlook

The stereoselective synthesis of α-amino-α-hydroxy acids is a mature field with a powerful and diverse toolkit available to the modern chemist. Chiral auxiliaries provide a robust and predictable path, asymmetric catalysis offers efficiency and atom economy, and biocatalysis delivers unparalleled selectivity under green conditions. The optimal strategy is dictated by the specific target molecule, required scale, and available resources. Future innovation will likely focus on the development of novel, non-precious metal catalysts, the expansion of the substrate scope for enzymatic processes through protein engineering[11], and the integration of these strategies into automated synthesis platforms to accelerate the discovery of new therapeutics.[23][] The principles and protocols outlined in this guide provide a solid foundation for professionals engaged in this challenging and rewarding area of drug development.

References

-

ResearchGate. (n.d.). Enzymatic asymmetric synthesis of α‐hydroxy/amino acids.[Link]

-

PMC. (n.d.). Molybdenum‐Catalyzed Asymmetric Amination of α‐Hydroxy Esters: Synthesis of α‐Amino Acids.[Link]

-

PubMed. (n.d.). Catalytic asymmetric syntheses of alpha-amino and alpha-hydroxyl acid derivatives.[Link]

-

Journal of the American Chemical Society. (2025). Asymmetric Access to δ-Hydroxy α-Amino Acids Bearing Two Adjacent Stereocenters from Inert Allylic Alcohols Via Cu/Ru Relay Catalysis.[Link]

-

Sci-Hub. (1997). Enantiospecific and diastereoselective synthesis of syn-β-amino-α-hydroxy acids. Tetrahedron: Asymmetry. [Link]

-

Università degli Studi di Milano. (n.d.). A New Diastereoselective Synthesis of anti-α-Alkyl α-Hydroxy β-Amino Acids.[Link]

-

DeepDyve. (n.d.). A New Diastereoselective Synthesis of anti ‐α‐Alkyl α‐Hydroxy β‐Amino Acids.[Link]

-

Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review.[Link]

-

NIH. (n.d.). Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide.[Link]

-

ProQuest. (n.d.). ELECTROPHILIC ASYMMETRIC SYNTHESIS OF ALPHA-HYDROXY ACIDS AND ALPHA-HYDROXY ACID DERIVATIVES.[Link]

-

Organic Chemistry Portal. (n.d.). Sharpless Aminohydroxylation (Oxyamination).[Link]

-

PubMed. (n.d.). Enzymatic production of enantiopure amino acids from mono-substituted hydantoin substrates.[Link]

-

PubMed. (2014). Rapid optical methods for enantiomeric excess analysis: from enantioselective indicator displacement assays to exciton-coupled circular dichroism.[Link]

-

NPTEL. (n.d.). Protecting groups in organic synthesis.[Link]

-

Wikipedia. (n.d.). Sharpless oxyamination.[Link]

-

ResearchGate. (n.d.). The Sharpless Asymmetric Aminohydroxylation.[Link]

-

ResearchGate. (n.d.). Enzymatic routes for the synthesis of enantiopure (R)-2-hydroxy acids.[Link]

-

Wikipedia. (n.d.). Chiral auxiliary.[Link]

-

MDPI. (2020). One-Pot Biocatalytic Preparation of Enantiopure Unusual α-Amino Acids from α-Hydroxy Acids via a Hydrogen-Borrowing Dual-Enzyme Cascade.[Link]

-

NIH. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades.[Link]

-

PMC. (n.d.). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules.[Link]

-

RSC Publishing. (n.d.). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules.[Link]

-

Taylor & Francis Online. (2019). Amino Acid-Protecting Groups.[Link]

-

ACS Publications. (n.d.). Approaches to the Asymmetric Synthesis of Unusual Amino Acids.[Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups.[Link]

-

PubMed. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.[Link]

-

NIH. (n.d.). Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids.[Link]

-

PMC. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.[Link]

-

SciSpace. (n.d.). Amino Acid-Protecting Groups.[Link]

-

University of Glasgow. (n.d.). Determination of enantiomeric excess.[Link]

-

JKU ePUB. (n.d.). Organocatalytic Asymmetric Synthesis of Novel α-Functionalized β2,2-Amino Acid Derivatives and Methylene-Containing.[Link]

-

Frontiers. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis.[Link]

-

RSC Publishing. (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids.[Link]

-

Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis.[Link]

-

Analytical Methods Blog. (2012). HOT article: Rapid determination of enantiomeric excess.[Link]

-

PubMed. (2015). Asymmetric Synthesis of α-Aminoboronic Acid Derivatives by Copper-Catalyzed Enantioselective Hydroamination.[Link]

-

Semantic Scholar. (2015). Enantioselective Synthesis of ò-amino acids: A Review.[Link]

-

ResearchGate. (n.d.). Regioselective Activation of Aminothiazole(iminoxyacetic acid)acetic Acid: An Efficient Synthesis of the Monobactam Aztreonam.[Link]

-

ACS Publications. (n.d.). Stereoselective Synthesis of Functionalized α-Amino Acids Isolated by Filtration.[Link]

-

PMC. (n.d.). Amino Acids in the Development of Prodrugs.[Link]

-

RSC Publishing. (2025). Natural products targeting the metabolism of amino acids: from discovery to synthetic development.[Link]

-

PubMed. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]

- 7. Sharpless oxyamination - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Enzymatic production of enantiopure amino acids from mono-substituted hydantoin substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. mazams.weebly.com [mazams.weebly.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Protective Groups [organic-chemistry.org]

- 18. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 19. Determination of enantiomeric excess [ch.ic.ac.uk]

- 20. blogs.rsc.org [blogs.rsc.org]

- 21. Rapid optical methods for enantiomeric excess analysis: from enantioselective indicator displacement assays to exciton-coupled circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Natural products targeting the metabolism of amino acids: from discovery to synthetic development - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Biological Activity of Aminohydroxyacetic Acid (α-Hydroxyglycine)

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Aminohydroxyacetic acid, also known as α-hydroxyglycine, is a fascinating and complex molecule with a dual character. It is an endogenous intermediate in the biosynthesis of bioactive amidated peptides and has been documented to induce convulsions, suggesting a significant interaction with the central nervous system. This technical guide provides a comprehensive overview of the current understanding of the biological activity of aminohydroxyacetic acid. We will delve into its chemical properties, known biological roles, and toxicological profile, with a particular focus on its convulsant activity and its potential as a glycine prodrug or mimetic. This guide also presents detailed experimental protocols for researchers investigating this and similar compounds, aiming to provide a solid foundation for future studies into its mechanism of action and therapeutic potential.

Introduction: The Enigmatic Nature of Aminohydroxyacetic Acid

Aminohydroxyacetic acid (α-hydroxyglycine) is a non-proteinogenic amino acid that holds a unique position at the intersection of metabolism and neuroactivity. Structurally, it is the simplest α-hydroxy amino acid, featuring a hydroxyl group on the α-carbon of glycine.[1][2] This seemingly minor modification imparts significant and divergent biological properties.

On one hand, α-hydroxyglycine is a key intermediate in the enzymatic amidation of peptides, a crucial post-translational modification for the activation of many hormones and neurotransmitters.[3] On the other hand, it is recognized for its ability to induce convulsions, pointing towards a potent effect on neuronal excitability.[1] This duality makes α-hydroxyglycine a compelling subject for in-depth investigation by researchers in neuroscience, pharmacology, and drug development. Understanding its biological activity is critical for elucidating its physiological roles and assessing its potential as a pharmacological tool or a therapeutic lead.

Physicochemical Properties and Synthesis

A thorough understanding of the biological activity of a compound begins with its fundamental chemical characteristics.

| Property | Value | Source |

| Molecular Formula | C2H5NO3 | [1] |

| Molecular Weight | 91.07 g/mol | [1] |

| Synonyms | 2-Amino-2-hydroxyacetic acid, α-Hydroxyglycine | [1][2] |

| Structure | A glycine molecule with a hydroxyl group on the alpha-carbon. It exists as a hemiaminal.[1][2] | - |

Synthesis:

The synthesis of aminohydroxyacetic acid can be approached through several routes, often starting from glycine or glyoxylic acid. One common laboratory-scale synthesis involves the amination of α-bromoglycolic acid. For larger-scale production, methods starting from glyoxylic acid and ammonia have been explored.[4]

Biological Activities and Mechanisms of Action

The biological profile of aminohydroxyacetic acid is dominated by its effects on the central nervous system and its role in peptide metabolism.

Convulsant Activity

The most striking reported biological effect of aminohydroxyacetic acid is its ability to induce convulsions.[1] The precise mechanism underlying this activity is not yet fully elucidated, but several hypotheses can be proposed based on its structure and relationship to the major inhibitory neurotransmitter, glycine.

Proposed Mechanisms:

-

Glycine Receptor Antagonism: One plausible hypothesis is that α-hydroxyglycine acts as an antagonist at inhibitory glycine receptors. The glycine receptor is a chloride channel that, upon activation by glycine, hyperpolarizes the postsynaptic membrane, leading to neuronal inhibition. Blockade of this receptor would lead to disinhibition and subsequent hyperexcitability, manifesting as seizures.

-

Excitotoxicity via NMDA Receptor Modulation: Glycine is also a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission. It is conceivable that α-hydroxyglycine could modulate NMDA receptor function in a way that promotes excitotoxicity, a process implicated in seizure activity.

-

Metabolic Conversion to a Neurotoxic Metabolite: The hemiaminal structure of α-hydroxyglycine may be unstable under physiological conditions, potentially leading to its conversion to other neuroactive compounds. One possibility is its breakdown to glyoxylic acid. While not directly linked to convulsions, high levels of glyoxylic acid are known to be metabolized to oxalate, which can lead to nephrotoxicity.[1][5] Further investigation is required to determine if glyoxylic acid or other metabolites contribute to the observed neurotoxicity.

Role in Peptide Amidation

In stark contrast to its convulsant properties, α-hydroxyglycine is a crucial, transient intermediate in the biosynthesis of C-terminally amidated peptides.[3] This enzymatic process is vital for the biological activity of numerous peptide hormones and neurotransmitters.

The reaction is catalyzed by the bifunctional enzyme Peptidylglycine α-Amidating Monooxygenase (PAM). The first step, catalyzed by the Peptidylglycine α-Hydroxylating Monooxygenase (PHM) domain, involves the hydroxylation of the α-carbon of a C-terminal glycine residue of a peptide precursor, forming a peptidyl-α-hydroxyglycine intermediate. The second step, catalyzed by the Peptidyl-α-hydroxyglycine α-Amidating Lyase (PAL) domain, leads to the cleavage of this intermediate, yielding the amidated peptide and glyoxylate.[6][7]

Diagram of the Peptide Amidation Pathway

Caption: Workflow for assessing the convulsant activity of aminohydroxyacetic acid in mice.

In Vitro Electrophysiological Analysis of Glycine Receptor Modulation

This protocol utilizes whole-cell patch-clamp electrophysiology to directly assess the interaction of aminohydroxyacetic acid with glycine receptors expressed in a heterologous system.

Objective: To determine if aminohydroxyacetic acid acts as an agonist, antagonist, or modulator of glycine receptors.

Materials:

-

HEK293 cells stably expressing human α1 glycine receptors.

-

Cell culture reagents.

-

External and internal patch-clamp solutions.

-

Aminohydroxyacetic acid.

-

Glycine.

-

Strychnine (a known glycine receptor antagonist).

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

Procedure:

-

Cell Culture: Culture HEK293 cells expressing α1 glycine receptors under standard conditions.

-

Electrophysiological Recording:

-

Prepare cells for recording by plating them on coverslips.

-

Perform whole-cell patch-clamp recordings from single cells.

-

Apply glycine at its EC50 concentration to elicit a baseline current.

-

Co-apply aminohydroxyacetic acid with glycine to test for modulatory effects.

-

Apply aminohydroxyacetic acid alone to test for agonist activity.

-

To test for antagonism, pre-apply aminohydroxyacetic acid followed by the application of glycine.

-

Use strychnine as a positive control for antagonism.

-

-

Data Analysis: Analyze the changes in current amplitude and kinetics in the presence of aminohydroxyacetic acid. Construct concentration-response curves to determine the potency (EC50 or IC50) of the compound.

Radioligand Binding Assay for Glycine Receptor Interaction

This protocol provides a method to quantify the binding affinity of aminohydroxyacetic acid to the glycine receptor.

[8]Objective: To determine the binding affinity (Ki) of aminohydroxyacetic acid for the glycine receptor.

Materials:

-

Membrane preparations from cells expressing glycine receptors (e.g., rat spinal cord or transfected cell lines).

-

[³H]Strychnine (a high-affinity radiolabeled antagonist for the glycine receptor).

-

Aminohydroxyacetic acid.

-

Glycine (for non-specific binding determination).

-

Binding buffer.

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Prepare crude membrane fractions from the source tissue or cells.

-

Binding Assay:

-

Set up a competition binding assay in a 96-well plate format.

-

Each well will contain the membrane preparation, a fixed concentration of [³H]strychnine (typically at its Kd), and varying concentrations of aminohydroxyacetic acid.

-

Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled glycine).

-

Incubate the plate to allow binding to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Place the filters in scintillation vials with scintillation fluid and count the radioactivity.

-

-

Data Analysis: Calculate the specific binding at each concentration of aminohydroxyacetic acid. Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Toxicological Profile

The primary toxicological concern with aminohydroxyacetic acid is its convulsant activity. As discussed, the mechanism is not fully understood but likely involves disruption of inhibitory neurotransmission.

Furthermore, the potential for α-hydroxyglycine to be metabolized to glyoxylic acid raises concerns about nephrotoxicity. H[1][5]igh levels of glyoxylic acid can be converted to oxalate, leading to the formation of calcium oxalate crystals in the kidneys, which can cause acute kidney injury. T[1][5]herefore, any in vivo studies with aminohydroxyacetic acid should include monitoring of renal function.

Future Directions and Therapeutic Potential

The biological activities of aminohydroxyacetic acid present both challenges and opportunities for drug development.

-

Elucidating the Convulsant Mechanism: Further research is crucial to pinpoint the molecular target and mechanism responsible for the convulsant effects of α-hydroxyglycine. This knowledge could lead to the development of novel research tools for studying epilepsy and neuronal hyperexcitability.

-

Exploring the Glycine Prodrug Hypothesis: If the in vivo conversion of α-hydroxyglycine to glycine can be demonstrated and optimized, it could pave the way for the development of novel therapies for neurological disorders that benefit from enhanced glycinergic neurotransmission. This would require careful medicinal chemistry efforts to modify the molecule to enhance brain penetration and conversion to glycine while minimizing its inherent convulsant activity.

-

Targeting Peptide Amidation: As an intermediate in the peptide amidation pathway, derivatives of α-hydroxyglycine could potentially be designed as inhibitors or modulators of the PAM enzyme, offering a novel approach to regulating the levels of bioactive peptides in various diseases.

Conclusion

Aminohydroxyacetic acid is a molecule of significant interest due to its dual role as a metabolic intermediate and a neuroactive compound. Its convulsant properties highlight its potent effects on the central nervous system, while its involvement in peptide amidation underscores its importance in fundamental biological processes. This guide has provided a comprehensive overview of its known biological activities and detailed experimental protocols to facilitate further investigation. A deeper understanding of the mechanisms of action of aminohydroxyacetic acid will undoubtedly open new avenues for research and may ultimately lead to the development of novel therapeutic strategies for a range of neurological and endocrine disorders.

References

-

PubChem. (n.d.). 2-Amino-2-hydroxyacetic acid. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

- Schwartz, B. L., Hashtroudi, S., Herting, R. L., Handerson, H., & Deutsch, S. I. (1991). Glycine prodrug facilitates memory retrieval in humans. Neurology, 41(9), 1341–1343.

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved January 22, 2026, from [Link]

- Jarois, D. R., Schimmelpfennig, L. E., & Gellman, S. H. (2024). A New Mechanism for Formation of Glycine from Glyoxylic Acid: the Aza-Cannizzaro Reaction. Chemistry – A European Journal, e202403202.

- Rautio, J., Laine, K., Gynther, M., & Lahtela-Kakkonen, M. (2008). Prodrugs for Amines. Molecules, 13(3), 512-540.

- Young, S. D., & Tamburini, P. P. (1991). Enzymatic peptidyl .alpha.-amidation proceeds through formation of an .alpha.-hydroxyglycine intermediate. Journal of the American Chemical Society, 113(19), 7418-7419.

- Löscher, W., & Schmidt, D. (2011). Modern antiepileptic drug development has failed to deliver: ways out of the current dilemma. Epilepsia, 52(4), 657–678.

-

Wikipedia. (n.d.). Glyoxylic acid. Retrieved January 22, 2026, from [Link]

- Kaufmann, P., Bergmann, A., & Melander, O. (2021). Enhancing Stability and Bioavailability of Peptidylglycine Alpha-Amidating Monooxygenase in Circulation for Clinical Use. Biomolecules, 11(11), 1649.

- Bundgaard, H. (1991). Chemical stability and plasma-catalyzed dealkylation of peptidyl-alpha-hydroxyglycine derivatives--intermediates in peptide alpha-amidation. International journal of pharmaceutics, 77(2-3), 285-292.

- Liu, X., et al. (2021). A multi-enzyme cascade for efficient production of d-p-hydroxyphenylglycine from l-tyrosin. Journal of Industrial Microbiology & Biotechnology, 48(5-6).

- Yu, J., et al. (2022). Structure and Mechanism of Glycine Receptor Elucidated by Cryo-Electron Microscopy. Frontiers in Molecular Neuroscience, 15, 898801.

-

ChEBI. (n.d.). alpha-hydroxyglycine. European Bioinformatics Institute. Retrieved January 22, 2026, from [Link]

- Lape, R., et al. (2008). Exploring the Activation Process of the Glycine Receptor. Journal of Neuroscience, 28(35), 8828-8838.

- Ohno, Y., et al. (2018). Anticonvulsant Activity of 2,4(1H)-Diarylimidazoles in Mice and Rats Acute Seizure Models. Molecules, 23(12), 3195.

-

Abcam. (2019, February 8). Brain slice electrophysiology video protocol [Video]. YouTube. [Link]

-

Springer Nature Experiments. (n.d.). Acute Seizure Tests Used in Epilepsy Research. Retrieved January 22, 2026, from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). Pro-Drug Development. Retrieved January 22, 2026, from [Link]

- LETAIEF, A., et al. (2024). Hair-straightening cosmetics containing glyoxylic acid induce crystalline nephropathy.

- ANSES. (2023). Opinion on the review of knowledge of the renal toxicity of glyoxylic acid in hair-straightening products.

-

Chemistry For Everyone. (2025, July 6). How Is Glycine Synthesized? [Video]. YouTube. [Link]

- Zhang, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10.

-

MDPI. (n.d.). Cyclization-activated Prodrugs. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). What Rules the Relative Stability of α-, β- and γ-Glycine Polymorphs?. Retrieved January 22, 2026, from [Link]

-

Frontiers. (2023). Seizure susceptibility to various convulsant stimuli in the BTBR mouse model of autism spectrum disorders. Retrieved January 22, 2026, from [Link]

-

PubMed. (2015). In Vitro Reconstitution of Formylglycine-Generating Enzymes Requires Copper(I). Retrieved January 22, 2026, from [Link]

-

PubMed. (n.d.). Stability of amino acids and their oligomerization under high-pressure conditions: implications for prebiotic chemistry. Retrieved January 22, 2026, from [Link]

-

PubMed. (n.d.). Synthesis and Biological Evaluation of Mutual Prodrugs of Carboxylic Group Containing Some Non-Steroidal Anti-Inflammatory Drugs and Propyphenazone. Retrieved January 22, 2026, from [Link]

-

PubMed. (n.d.). Enzymatic formation of 9,16-dihydro(pero)xyoctadecatrienoic acid isomers from alpha-linolenic acid. Retrieved January 22, 2026, from [Link]

- National Industrial Chemicals Notification and Assessment Scheme. (2000). Glycolic Acid - Priority Existing Chemical Assessment Report No. 12.

-

Wikipedia. (n.d.). Auditory system. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). In vivo Cα-formylglycine (FGly) formation in Ald-6His-hcLAAO4. Retrieved January 22, 2026, from [Link]

-

PubMed Central. (n.d.). Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non‐ketotic hyperglycinemia. Retrieved January 22, 2026, from [Link]

-

PubMed Central. (n.d.). Electrophysiological Signature of Homomeric and Heteromeric Glycine Receptor Channels. Retrieved January 22, 2026, from [Link]

-

PubMed Central. (n.d.). A radioligand binding assay for the insulin-like growth factor 2 receptor. Retrieved January 22, 2026, from [Link]

-

MDPI. (n.d.). Investigation of Glycine Polymorphic Transformation by In Situ ATR-FTIR and FT-Raman Spectroscopy. Retrieved January 22, 2026, from [Link]

-

PubMed Central. (n.d.). Receptor Binding Assays for HTS and Drug Discovery. Retrieved January 22, 2026, from [Link]

-

IJMSPH/NJPPP Journal. (n.d.). Anticonvulsant activity of gabapentin in mice - An experimental study. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). Acute Seizure Tests in Epilepsy Research. Retrieved January 22, 2026, from [Link]

Sources

- 1. Hair-straightening cosmetics containing glyoxylic acid induce crystalline nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.plos.org [journals.plos.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A New Mechanism for Formation of Glycine from Glyoxylic Acid: the Aza-Cannizzaro Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. anses.fr [anses.fr]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. giffordbioscience.com [giffordbioscience.com]

Aminohydroxyacetic Acid in Prebiotic Chemistry: A Technical Guide for Researchers

Abstract

The emergence of life from a prebiotic chemical milieu remains one of the most profound scientific questions. Central to this inquiry is the origin of the monomeric building blocks that formed the first informational polymers. While the 20 canonical amino acids are the foundation of modern biochemistry, the prebiotic inventory of such molecules was likely far more diverse. This in-depth technical guide focuses on a compelling, yet often overlooked, molecule: aminohydroxyacetic acid (also known as N-hydroxyglycine). We will explore its plausible prebiotic synthesis, its inherent chemical properties, its potential to form novel peptide-like structures, and its broader implications for the origin of life. This document is intended for researchers, scientists, and drug development professionals engaged in prebiotic chemistry and the study of life's origins.

Introduction: Beyond the Canonical Twenty

The famous Miller-Urey experiment and subsequent research have demonstrated the formation of amino acids from simple inorganic precursors under simulated early Earth conditions.[1][2] These experiments typically yield a complex mixture of amino acids, with proteinogenic amino acids being a subset of a much larger chemical space.[3] This observation has led to the hypothesis that a wider variety of amino acid analogues could have been present on the prebiotic Earth and may have played a crucial role in the emergence of life.[4]

Aminohydroxyacetic acid, a structural analogue of glycine featuring a hydroxyl group on the nitrogen atom, is a particularly intriguing candidate in this context. Its unique N-hydroxy functionality introduces distinct chemical properties that could have been advantageous in a prebiotic world, potentially influencing its stability, reactivity, and ability to polymerize. This guide will provide a comprehensive technical overview of the current understanding and future research directions concerning aminohydroxyacetic acid's role in prebiotic chemistry.

Plausible Prebiotic Synthesis of Aminohydroxyacetic Acid

The formation of aminohydroxyacetic acid on the early Earth is conceptually plausible through the reaction of simple, abundant precursors: glyoxylic acid and a source of hydroxylamine.

The Glyoxylic Acid-Hydroxylamine Pathway

Glyoxylic acid is a simple α-keto acid that is considered a key prebiotic precursor.[1] Its formation has been demonstrated in experiments simulating prebiotic conditions.[1] Hydroxylamine (NH₂OH), while less commonly discussed than ammonia, is a plausible prebiotic molecule that could have been formed through various atmospheric and aqueous phase reactions involving nitrogen oxides.

The proposed synthesis of aminohydroxyacetic acid involves the nucleophilic addition of hydroxylamine to the aldehyde group of glyoxylic acid, followed by reduction. This pathway is analogous to the well-established Strecker synthesis for α-amino acids, where ammonia is the nitrogen source.

Reaction Scheme:

This reaction is expected to proceed under mild aqueous conditions, consistent with putative prebiotic environments such as ponds, lagoons, or hydrothermal vent systems.

Experimental Protocol: Laboratory Synthesis of N-Hydroxyglycine

While a specific prebiotic synthesis protocol for aminohydroxyacetic acid is not extensively documented in the literature, a standard laboratory synthesis for N-hydroxyglycine provides a foundational methodology that can be adapted for prebiotic chemistry research.[5]

Materials:

-

Glyoxylic acid

-

Hydroxylamine hydrochloride

-

Sodium bicarbonate

-

Deionized water

-

Ethanol

-

Hydrochloric acid (for pH adjustment)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Dissolve glyoxylic acid in deionized water.

-

In a separate flask, dissolve hydroxylamine hydrochloride in deionized water and neutralize with sodium bicarbonate to generate free hydroxylamine.

-

Slowly add the hydroxylamine solution to the glyoxylic acid solution with constant stirring at room temperature.

-

Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography or NMR spectroscopy).

-

After the reaction is complete, carefully acidify the mixture with hydrochloric acid to precipitate the N-hydroxyglycine product.

-

Filter the precipitate, wash with cold ethanol, and dry under vacuum.

-

Characterize the product using techniques such as melting point determination, NMR, and mass spectrometry to confirm its identity and purity.[5]

Causality of Experimental Choices:

-

Neutralization of hydroxylamine hydrochloride: This step is crucial to generate the free nucleophilic hydroxylamine required for the reaction with the electrophilic carbonyl carbon of glyoxylic acid.

-

pH control: The pH of the reaction mixture can significantly influence the reaction rate and the stability of the product. Careful adjustment is necessary to optimize the yield.

-

Precipitation by acidification: N-hydroxyglycine is an amino acid and will have an isoelectric point at which its solubility is minimal, allowing for its isolation from the reaction mixture.

Chemical Properties and Stability in Prebiotic Environments

The stability of any prebiotic monomer is a critical factor in its potential to accumulate and participate in further chemical evolution. The N-hydroxy group in aminohydroxyacetic acid introduces unique electronic properties that likely influence its stability compared to glycine.

Theoretical Considerations

The electron-withdrawing nature of the hydroxyl group on the nitrogen atom is expected to decrease the basicity of the amino group. This could have implications for its reactivity and its behavior in different pH environments on the early Earth.

Stability under Hydrothermal Conditions

Hydrothermal vents are considered a plausible environment for the origin of life. However, the high temperatures associated with these systems can also lead to the degradation of organic molecules.[6][7] While specific experimental data on the hydrothermal stability of aminohydroxyacetic acid is lacking, studies on other amino acids have shown that their stability can be influenced by factors such as pH, pressure, and the presence of minerals.[8][9] It is hypothesized that the N-hydroxy group might alter the degradation pathways of aminohydroxyacetic acid under these conditions. Further experimental investigation is required to quantify its half-life and identify its degradation products in simulated hydrothermal fluids.

Polymerization and the Formation of "N-Hydroxy-Peptides"

A crucial question for any prebiotic monomer is its ability to polymerize and form informational macromolecules. The presence of the N-hydroxy group in aminohydroxyacetic acid opens up the possibility of forming novel peptide-like structures, which we will refer to as "N-hydroxy-peptides."

The Potential for Oligomerization

The formation of a peptide bond is a condensation reaction between the carboxylic acid group of one amino acid and the amino group of another. In the case of aminohydroxyacetic acid, the N-hydroxyamino group can act as the nucleophile.

Proposed Polymerization Reaction:

The resulting "N-hydroxy-peptide" would have a backbone that is structurally similar to a standard peptide, but with hydroxyl groups attached to the amide nitrogens.

Comparison with Depsipeptide Formation

The polymerization of α-hydroxy acids to form polyesters (depsipeptides) has been demonstrated under prebiotic conditions.[3] Given the structural similarities between α-hydroxy acids and N-hydroxy-α-amino acids, it is plausible that aminohydroxyacetic acid could also undergo condensation reactions, potentially forming copolymers with other amino acids or hydroxy acids.

Experimental Workflow: Investigating the Oligomerization of N-Hydroxyglycine

The following experimental workflow can be employed to investigate the polymerization of aminohydroxyacetic acid under simulated prebiotic conditions.

Diagram of the Experimental Workflow:

Caption: Experimental workflow for investigating the prebiotic polymerization of aminohydroxyacetic acid.

Potential Significance in the Origin of Life

The potential incorporation of aminohydroxyacetic acid into early informational polymers could have had several significant consequences for the origin of life.

An Alternative to Canonical Peptides

"N-hydroxy-peptides" would possess different chemical properties compared to standard peptides. The N-hydroxy groups could influence the folding of the polymer chain through hydrogen bonding and alter its catalytic activity. This raises the intriguing possibility that such non-canonical polymers could have served as early catalysts or structural components in protocells.

A Precursor to Proteinogenic Amino Acids?

Another compelling hypothesis is that aminohydroxyacetic acid could have served as a precursor to glycine. The N-hydroxy group could potentially be reduced to a standard amino group under plausible prebiotic conditions, providing a pathway to the canonical amino acid.

Proposed Reduction Pathway:

Plausible prebiotic reducing agents could include minerals such as iron sulfides or photochemical processes. Investigating this potential transformation is a key area for future research.

Analytical Methodologies

The detection and characterization of aminohydroxyacetic acid and its potential oligomers in complex prebiotic mixtures require sensitive and selective analytical techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the analysis of amino acids and their derivatives.[9] It allows for the separation of different compounds in a mixture followed by their identification based on their mass-to-charge ratio. Tandem mass spectrometry (MS/MS) can be used to fragment the molecules, providing structural information that can aid in the unambiguous identification of aminohydroxyacetic acid and its oligomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules. ¹H and ¹³C NMR can provide detailed information about the chemical environment of the atoms in aminohydroxyacetic acid and its polymers, confirming their structure.

Derivatization Techniques

To enhance the detection of amino acids by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) with fluorescence detection, derivatization is often employed. Reagents that react with the amino or carboxylic acid groups can be used to introduce a chromophore or fluorophore, increasing the sensitivity of the analysis.[10]

Table 1: Comparison of Analytical Techniques for Aminohydroxyacetic Acid Analysis

| Technique | Principle | Advantages | Disadvantages |

| LC-MS/MS | Separation by liquid chromatography, detection by mass spectrometry | High sensitivity and selectivity, provides molecular weight and structural information | Can be affected by matrix effects, requires specialized equipment |

| NMR | Nuclear magnetic resonance | Provides detailed structural information, non-destructive | Lower sensitivity compared to MS, requires higher sample concentrations |

| GC-MS | Separation by gas chromatography, detection by mass spectrometry | High resolution and sensitivity | Requires derivatization for non-volatile compounds like amino acids |

| HPLC with UV/Fluorescence Detection | Separation by liquid chromatography, detection by UV absorption or fluorescence | Widely available, good for quantification | Often requires derivatization for sensitivity and selectivity |

Future Research Directions and Conclusion

Aminohydroxyacetic acid represents a fascinating and underexplored area of prebiotic chemistry. While its presence on the early Earth is plausible, significant experimental work is needed to fully understand its role in the origin of life.

Key areas for future research include:

-

Quantitative studies of the prebiotic synthesis of aminohydroxyacetic acid under a range of simulated early Earth conditions.

-

Detailed investigations into the stability of aminohydroxyacetic acid in environments such as hydrothermal vents and under UV irradiation.

-

Experimental exploration of the polymerization of aminohydroxyacetic acid and its co-polymerization with other prebiotic monomers.

-

Investigation of the potential for "N-hydroxy-peptides" to exhibit catalytic activity.

-

Studies on the conversion of aminohydroxyacetic acid to glycine under plausible prebiotic reducing conditions.

References

- Miller, S. L. (1953). A Production of Amino Acids Under Possible Primitive Earth Conditions. Science, 117(3046), 528–529.

- Parker, E. T., Cleaves, H. J., Dworkin, J. P., Glavin, D. P., Callahan, M., & Bada, J. L. (2011). Primordial synthesis of amines and amino acids in a 1958 Miller H2S-rich spark discharge experiment. Proceedings of the National Academy of Sciences, 108(14), 5526–5531.

- Burton, A. S., Stern, J. C., Elsila, J. E., Glavin, D. P., & Dworkin, J. P. (2012). Understanding the formation of amino acids in Stanley Miller's spark discharge experiments. Chemical Society Reviews, 41(16), 5459–5472.

- Buehler, C. A., & Masters, J. E. (1959). The Preparation of N-Hydroxyglycine. The Journal of Organic Chemistry, 24(9), 1378–1379.

- Higgs, P. G., & Pudritz, R. E. (2009). A model for the prebiotic selection of the proteinogenic amino acids. Astrobiology, 9(5), 483–490.

- Weber, A. L., & Miller, S. L. (1981). Reasons for the occurrence of the twenty coded protein amino acids. Journal of Molecular Evolution, 17(5), 273–284.

- Cleaves, H. J. (2010). The origin of the elements of life. In The Origins of Life (pp. 65-94). Princeton University Press.

- Pascal, R., Boiteau, L., & Commeyras, A. (2005). From the prebiotic synthesis of α-amino acids to the evolution of protein synthesis. Topics in Current Chemistry, 259, 69–122.

- Chandru, K., Gilbert, A., Butch, C., Aono, M., & Cleaves, H. J. (2016). The abiotic chemistry of α-keto acids and their role in the origin of life. Life, 6(3), 21.

- Huber, C., & Wächtershäuser, G. (1998). Peptides by activation of amino acids with CO on (Ni, Fe) S surfaces: implications for the origin of life. Science, 281(5377), 670–672.

- Ohara, Y., Ohta, H., Isobe, H., Imai, E. I., & Kakegawa, T. (2007). Stability of amino acids and their oligomerization under high-pressure conditions: implications for prebiotic chemistry. Origins of Life and Evolution of Biospheres, 37(4), 365–377.

- Islam, S., Bučar, D. K., & Powner, M. W. (2017). Prebiotic selection and assembly of proteinogenic amino acids and natural nucleotides from complex mixtures.

- Bada, J. L. (2004). How life began on Earth: a status report. Earth and Planetary Science Letters, 226(1-2), 1–15.

- Johnson, A. P., Cleaves, H. J., Dworkin, J. P., Glavin, D. P., Lazcano, A., & Bada, J. L. (2008). The Miller volcanic spark discharge experiment. Science, 322(5900), 404–404.

- Danger, G., Plasson, R., & Pascal, R. (2012). Pathways for the formation of alpha-amino acids. A radiolytic approach. Topics in Current Chemistry, 315, 1–32.

- Shock, E. L. (1990). Geochemical constraints on the origin of organic compounds in hydrothermal systems. Origins of Life and Evolution of the Biosphere, 20(3-4), 331–367.

- Glavin, D. P., Callahan, M. P., Dworkin, J. P., & Elsila, J. E. (2011). The effects of parent body processes on the abundances and enantiomeric ratios of amino acids in carbonaceous chondrites. Meteoritics & Planetary Science, 45(12), 1948-1972.

- Elsila, J. E., Aponte, J. C., Blackmond, D. G., Burton, A. S., Dworkin, J. P., & Glavin, D. P. (2016). Meteoritic amino acids: diversity in compositions reflects parent body histories. ACS Central Science, 2(6), 370–379.

- Zaia, D. A. M., Zaia, C. T. B. V., & De Santana, H. (2008). Which amino acids should be used in prebiotic chemistry studies?. Origins of Life and Evolution of Biospheres, 38(6), 469–488.

Sources

- 1. A New Mechanism for Formation of Glycine from Glyoxylic Acid: the Aza‐Cannizzaro Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. Design, synthesis and characterization of linear unnatural amino acids for skin moisturization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–Property Relationship Study of N‑(Hydroxy)Peptides for the Design of Self-Assembled Parallel β‑Sheets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proteinogenic amino acid - Wikipedia [en.wikipedia.org]

- 8. Stability of amino acids and their oligomerization under high-pressure conditions: implications for prebiotic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

Introduction: The Significance of Aminohydroxyacetic Acid

An In-depth Technical Guide to the Theoretical and Computational Study of Aminohydroxyacetic Acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical methodologies used to investigate aminohydroxyacetic acid (AHA), also known as α-hydroxyglycine. As a unique hydroxy-amino acid, AHA presents intriguing structural and electronic properties that are best explored through computational chemistry. This document serves as both a review of applicable methods and a practical guide for initiating theoretical studies on this and similar molecules.

Aminohydroxyacetic acid (C₂H₅NO₃) is the simplest α-hydroxy-α-amino acid, structurally representing a glycine molecule with a hydroxyl group attached to its α-carbon[1]. This seemingly minor modification introduces significant chemical complexity, including a new chiral center and the potential for unique intramolecular interactions and reactivity. Understanding these features at a quantum level is paramount for predicting its behavior in biological systems, its potential as a building block in peptide synthesis, or its utility as a moiety in prodrug design[2][3][4].

Theoretical studies provide a powerful lens through which to examine molecules like AHA. They allow for the precise characterization of structures, conformational landscapes, electronic properties, and reaction pathways that may be difficult or impossible to isolate experimentally[5]. This guide will detail the computational workflows and theoretical underpinnings necessary to build a robust in-silico model of AHA, providing predictive insights for future laboratory research.

Chapter 1: Elucidating the Fundamental Properties of AHA

The foundation of any theoretical investigation is the accurate characterization of the molecule's structure and electronic nature. For a flexible molecule like AHA, this involves exploring its conformational space and understanding how electron density is distributed.

Conformational and Tautomeric Landscape

Like many small biomolecules, AHA can exist in multiple conformations due to the rotation around its single bonds. Furthermore, the presence of both hydroxyl and amine groups on the same carbon, adjacent to a carboxylic acid, introduces the possibility of tautomerism. Theoretical studies are essential for determining the relative stabilities of these different forms[6].

The primary scientific objective is to locate all energy minima on the potential energy surface. The most stable conformer is not always the most biologically active; therefore, a comprehensive search is critical. For a related molecule, glycolic acid, computational studies have identified multiple stable conformers, with stability dictated by the formation of intramolecular hydrogen bonds[7]. A similar approach is necessary for AHA to understand how the N-H···O and O-H···O interactions govern its preferred geometry.

Electronic Structure and Chemical Reactivity Descriptors

Quantum chemical calculations provide a suite of descriptors that illuminate a molecule's intrinsic reactivity. These are derived from the molecular orbitals and the overall electron density.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept them. The HOMO-LUMO energy gap is a key indicator of chemical stability[8].

-

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It reveals electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, typically colored blue), offering a guide to intermolecular interactions and reaction sites[9].

-

Atomic Charges: Methods like Mulliken population analysis assign partial charges to each atom in the molecule, quantifying the effects of electronegativity and inductive effects. This helps in understanding charge distribution and dipole moments[8].

Table 1: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Definition | Significance for AHA Research |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates susceptibility to electrophilic attack; identifies primary electron-donating sites (e.g., lone pairs on N or O). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates susceptibility to nucleophilic attack; identifies primary electron-accepting sites (e.g., the carbonyl carbon). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Correlates with chemical stability and reactivity; a smaller gap suggests higher reactivity. |

| Dipole Moment | A measure of the net molecular polarity. | Influences solubility in polar solvents like water and governs long-range electrostatic interactions. |

| MEP Surface | 3D map of electrostatic potential. | Predicts sites for hydrogen bonding, protonation, and interaction with biological receptors. |

Chapter 2: A Guide to Computational Methodologies

The selection of an appropriate computational method is a balance between desired accuracy and available computational resources. For a molecule the size of AHA, a range of robust and well-validated methods are available.

The Workhorse of Quantum Chemistry: Density Functional Theory (DFT)

Density Functional Theory (DFT) is the most widely used quantum chemical method for molecules of this size. It offers an excellent compromise between computational cost and accuracy. The choice of the functional is crucial.

-

Causality of Choice: The B3LYP functional is a popular hybrid functional that often provides reliable geometries and energies for organic molecules[8][9]. For studies requiring higher accuracy, especially concerning non-covalent interactions, double-hybrid functionals like revDSD-PBEP86 or ωB97X-D are recommended[7].

-

Basis Sets: The 6-311++G(d,p) basis set is a common and robust choice, providing sufficient flexibility with diffuse functions (++) to describe lone pairs and polarization functions (d,p) to accurately model bonding[9][10].

Workflow 1: Standard Computational Analysis of AHA

Caption: A standard workflow for the theoretical analysis of a small molecule like AHA.

Protocol 1: Geometry Optimization and Frequency Analysis

This protocol is the self-validating first step in any computational study. An optimized geometry represents a stable structure, while frequency analysis confirms it is a true energy minimum and provides thermodynamic data.

-

Structure Input: Build an initial 3D structure of aminohydroxyacetic acid using molecular modeling software (e.g., Avogadro, GaussView).

-

Calculation Setup:

-

Select a DFT method and basis set (e.g., B3LYP/6-311++G(d,p)).

-

Specify the task as Opt (Optimization) followed by Freq (Frequency).

-

Define the molecular charge (0 for the neutral species) and spin multiplicity (1 for a singlet).

-

If studying the molecule in solution, include a solvation model like the Polarizable Continuum Model (PCM) for water.

-

-

Execution: Submit the calculation to a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Validation:

-

Convergence: Ensure the optimization calculation has converged successfully according to the software's criteria.

-

Imaginary Frequencies: Check the output of the frequency calculation. A true minimum on the potential energy surface will have zero imaginary frequencies. The presence of one imaginary frequency indicates a transition state.

-

-

Data Extraction: From the validated output, extract the final optimized coordinates (in Angstroms), the total electronic energy (in Hartrees), the zero-point vibrational energy (ZPE), and the Gibbs free energy (G).

Chapter 3: Simulating Spectroscopic and Chemical Properties

With a validated structure, theoretical models can predict experimental observables and explore chemical behavior.

Vibrational Spectroscopy: An In-Silico Fingerprint

Theoretical frequency calculations provide the vibrational modes of the molecule, which correspond to peaks in an infrared (IR) or Raman spectrum. This is invaluable for interpreting experimental spectra.

-

Causality of Choice: Comparing calculated spectra with experimental results helps confirm the presence of a specific conformer[11][12]. For example, the O-H and N-H stretching frequencies are highly sensitive to hydrogen bonding. A calculated spectrum can help assign these peaks, which might otherwise overlap in an experimental measurement[7].

Protocol 2: Simulating an Infrared (IR) Spectrum

-

Prerequisite: A successful geometry optimization and frequency calculation (Protocol 1) must be completed.

-

Data Extraction: The output file from the frequency calculation contains a list of all vibrational frequencies (in cm⁻¹) and their corresponding IR intensities.

-

Spectrum Generation: Use visualization software (e.g., GaussView, Avogadro, WebMO) to plot the IR intensity versus frequency. The software typically applies a Lorentzian or Gaussian broadening function to each peak to simulate an experimental spectrum.

-

Scaling Factor: It is a standard and necessary practice to apply a scaling factor to the calculated frequencies. DFT-calculated frequencies are typically higher than experimental values due to the harmonic approximation. For B3LYP/6-311++G(d,p), a scaling factor of ~0.96-0.98 is often used to achieve better agreement with experiment.

Predicting Acidity and Reactivity in Solution

For applications in drug development, understanding the pKa of the carboxylic acid and amino groups is critical. While highly accurate pKa prediction is complex, theoretical methods can provide valuable estimates.

-

Methodology: The pKa can be estimated by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution (AHA ⇌ AHA⁻ + H⁺). This requires high-level calculations using an accurate solvation model. Ab initio molecular dynamics simulations can also be employed for more rigorous pKa determination by sampling the proton transfer coordinate[13].

Chapter 4: Applications in Drug Development and Prebiotic Chemistry

The fundamental insights gained from theoretical studies can be applied to broader scientific questions relevant to the audience.

AHA in Prodrug Design

Amino acids are frequently used as promoieties to improve the pharmaceutical properties of drugs, such as increasing bioavailability or enabling targeted delivery[2][4].

-

Theoretical Application: The hydroxyl and amino groups of AHA offer versatile handles for covalent attachment to a parent drug. Computational modeling can be used to:

-

Design Linkers: Model the structure and stability of AHA linked to a drug molecule.

-

Predict Stability: Calculate the energetics of linker cleavage (e.g., ester hydrolysis) to predict the rate of drug release under physiological conditions.

-

Evaluate Properties: Predict how the addition of the AHA moiety will alter properties like solubility and membrane permeability.

-

Logical Relationship: Prodrug Design Workflow

Caption: Theoretical modeling is a key step in the rational design of AHA-based prodrugs.

Role in Prebiotic Chemistry

The formation of amino acids is a cornerstone of origin-of-life research. Theoretical studies can explore potential prebiotic synthesis routes that may have led to the formation of AHA or its precursors on early Earth or other celestial bodies like Titan[14][15][16].

-

Theoretical Application: Quantum chemical calculations can map the entire reaction pathway for a proposed synthesis, such as the reaction of glyoxylic acid with ammonia. By calculating the energies of reactants, products, and, crucially, the transition states, researchers can determine the activation energy barriers and assess the kinetic feasibility of a proposed prebiotic reaction[5]. This provides a powerful complement to laboratory experiments simulating prebiotic conditions[15].

Conclusion and Future Outlook

The theoretical study of aminohydroxyacetic acid is an area ripe for exploration. While direct computational literature on this specific molecule is emerging, the methodologies for its characterization are robust and well-established through decades of research on other amino acids and related biomolecules. By applying the DFT and ab initio protocols described in this guide, researchers can elucidate its conformational preferences, predict its spectroscopic signatures, understand its electronic reactivity, and rationally design novel applications in fields ranging from medicinal chemistry to astrobiology. Future work should focus on benchmarking computational results against experimental data for AHA, exploring its interactions with biological targets through molecular docking, and performing molecular dynamics simulations to understand its behavior in the condensed phase.

References

-

ResearchGate. (n.d.). Oxidation of Amino Acids by Peracetic Acid: Reaction Kinetics, Pathways and Theoretical Calculations. Retrieved from [Link]

-

ResearchGate. (n.d.). quantum-chemical calculation methods to determine the ionization constants of n-substituted amino acid derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and theoretical vibrational spectroscopy studies of acetohydroxamic acid and desferrioxamine B in aqueous solution: Effects of pH and iron complexation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical Studies on Hydroxamic Acids. Retrieved from [Link]

-

MDPI. (n.d.). Computational Analysis of a Prebiotic Amino Acid Synthesis with Reference to Extant Codon–Amino Acid Relationships. Retrieved from [Link]

-

PMC. (n.d.). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Retrieved from [Link]

-

(n.d.). Quantum Chemical Calculation of the Monoaminocarbonic Acids. Retrieved from [Link]

-

PubChem, NIH. (n.d.). (Aminooxy)acetic acid. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2‑(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory. Retrieved from [Link]

-

PubMed Central. (n.d.). Accurate Quantum Chemical Spectroscopic Characterization of Glycolic Acid: A Route Toward its Astrophysical Detection. Retrieved from [Link]

-

NIH. (n.d.). Computational and experimental insights into the spectroscopy, electronic states, and molecular docking of (2S)-2,6-diaminohexanoic acid [DAHA]. Retrieved from [Link]

-

Scirp.org. (n.d.). Experimental and Computational Study of Amino Acid Synthesis from Acetonitrile and Glycine Oligomers on a Carbonate Surface. Retrieved from [Link]

-

PubChem, NIH. (n.d.). 2-Amino-2-hydroxyacetic acid. Retrieved from [Link]

-

PubMed Central. (n.d.). Amino Acids in the Development of Prodrugs. Retrieved from [Link]

-

ResearchGate. (n.d.). Computational study of simple and water-assisted tautomerism of hydroxamic acids. Retrieved from [Link]

-

NIH. (n.d.). Quantum chemical study of molecular properties of small branched-chain amino acids in water. Retrieved from [Link]

-

MDPI. (n.d.). Efficacy of Novel Aminooxyacetic Acid Prodrugs in Colon Cancer Models: Towards Clinical Translation of the Cystathionine β-Synthase Inhibition Concept. Retrieved from [Link]

-

ResearchGate. (n.d.). Ab Initio Molecular Dynamics Simulations of Amino Acids in Aqueous Solutions: Estimating pKa Values from Metadynamics Sampling. Retrieved from [Link]

-

PubMed Central. (n.d.). Benchmark Structures and Conformational Landscapes of Amino Acids in the Gas Phase: A Joint Venture of Machine Learning, Quantum Chemistry, and Rotational Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Amino Acids in the Development of Prodrugs. Retrieved from [Link]

-

UCL Discovery. (n.d.). Chemical studies into the aetiology of proteinogenic amino acids. Retrieved from [Link]

-

PubMed. (n.d.). Amino Acids in the Development of Prodrugs. Retrieved from [Link]

-

Chemistry LibreTexts. (2015). Structure and Properties of Amino Acids. Retrieved from [Link]

-

MDPI. (n.d.). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. Retrieved from [Link]

-

PubMed Central. (n.d.). Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis. Retrieved from [Link]

-

DrugBank. (n.d.). a-Hydroxyacetic acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetic acid, hydroxy-. Retrieved from [Link]

Sources

- 1. 2-Amino-2-hydroxyacetic acid | C2H5NO3 | CID 151229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Amino Acids in the Development of Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Accurate Quantum Chemical Spectroscopic Characterization of Glycolic Acid: A Route Toward its Astrophysical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Computational and experimental insights into the spectroscopy, electronic states, and molecular docking of (2S)-2,6-diaminohexanoic acid [DAHA] - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]